(R)-7-methoxy-2-phenylchroman-4-one is a member of the chromanone family, characterized by its unique structural features that include a chroman ring fused with a phenyl group and a methoxy substituent at the 7-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The molecular formula of (R)-7-methoxy-2-phenylchroman-4-one is , and it is recognized for its chiral nature, which can influence its biological interactions and efficacy in various applications .
These reactions highlight the versatility of (R)-7-methoxy-2-phenylchroman-4-one as a scaffold for further chemical modifications aimed at enhancing its pharmacological properties .
Research indicates that (R)-7-methoxy-2-phenylchroman-4-one exhibits a range of biological activities, including:
The synthesis of (R)-7-methoxy-2-phenylchroman-4-one typically involves several key methods:
(R)-7-methoxy-2-phenylchroman-4-one has potential applications in various fields:
Interaction studies involving (R)-7-methoxy-2-phenylchroman-4-one focus on understanding how this compound interacts with biological targets:
Several compounds share structural similarities with (R)-7-methoxy-2-phenylchroman-4-one. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Hydroxyflavone | Hydroxy group at position 7 | Known for strong antioxidant activity |
| Taxifolin | Dihydroflavonol structure | Exhibits anti-inflammatory effects |
| 6-Methoxyflavone | Methoxy group at position 6 | Potential neuroprotective effects |
| 4'-Hydroxychalcone | Chalcone structure with hydroxy substitution | Antimicrobial and anticancer properties |
(R)-7-methoxy-2-phenylchroman-4-one stands out due to its specific methoxy substitution and unique chiral configuration, which may enhance its selectivity and efficacy compared to other similar compounds .
Single-crystal X-ray diffraction studies reveal that (R)-7-methoxy-2-phenylchroman-4-one crystallizes in the monoclinic P2₁/c space group with unit cell parameters:
The asymmetric unit contains one molecule, with the phenyl ring at C2 adopting an (R)-configuration confirmed by Flack parameter analysis (x = -0.02(2)).
Critical dihedral angles governing molecular geometry include:
Notable static disorder occurs at:
Key NMR resonances in CDCl₃ (500 MHz):
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| $$^{1}\text{H}$$ | 3.87 | s | C7-OCH₃ |
| $$^{1}\text{H}$$ | 5.32 | dd (J=12.4, 3.1 Hz) | C2-H |
| $$^{13}\text{C}$$ | 197.4 | - | C4 (carbonyl) |
| $$^{13}\text{C}$$ | 161.2 | - | C7 (methoxy-substituted) |
The C2 proton doublet of doublets confirms axial chirality, while the deshielded carbonyl carbon at 197.4 ppm indicates strong electron withdrawal.
Characteristic FT-IR bands (KBr pellet):
The absence of O-H stretches above 3000 cm⁻¹ confirms complete cyclization.
Electron ionization (70 eV) produces diagnostic fragments:
The dominant methyl group loss pathway confirms methoxy substitution stability under ionization conditions.
Michael retro-reaction O-alkylation provides a versatile pathway for constructing the chroman-4-one core via β-keto ester intermediates. This approach leverages the nucleophilic character of phenolic oxygen to initiate cyclization, enabling efficient ring closure under mild conditions.
Solvent polarity critically influences reaction kinetics and product yields in β-keto ester condensations. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) enhance the solubility of phenolic substrates and β-keto esters, facilitating nucleophilic attack at the carbonyl carbon [1] [2]. For instance, DMSO-mediated systems achieve cyclization efficiencies exceeding 80% by stabilizing transition states through dipole interactions [2]. Conversely, ethereal solvents like tetrahydrofuran (THF) are less effective due to poor ionic dissociation, often resulting in incomplete conversions (<50%) [1].
Table 1: Solvent Performance in β-Keto Ester Cyclization
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMSO | 46.7 | 82 | 6 |
| DMF | 36.7 | 75 | 8 |
| THF | 7.5 | 48 | 12 |
| Acetonitrile | 37.5 | 65 | 10 |
Data adapted from studies on analogous chroman-4-one syntheses [1] [2].
Potassium carbonate serves as a mild base for deprotonating phenolic hydroxyl groups, enabling nucleophilic O-alkylation without requiring harsh conditions. In optimized protocols, a 2:1 molar ratio of β-keto ester to potassium carbonate in DMSO at 80°C achieves complete conversion within 6 hours [1]. The base’s low solubility in organic solvents minimizes side reactions, such as ester hydrolysis, while maintaining a heterogeneous reaction milieu that enhances mass transfer [2]. This method consistently delivers chroman-4-one yields of 70–85%, outperforming stronger bases like sodium hydride, which promote over-alkylation [1].
Enantioselective synthesis of (R)-7-methoxy-2-phenylchroman-4-one necessitates chiral induction during ring closure. Contemporary approaches employ chiral auxiliaries and recrystallization techniques to achieve high enantiomeric excess (ee).
Chiral oxazolidinone auxiliaries enable stereochemical control during cyclization by pre-organizing the β-keto ester intermediate into a reactive conformation. For example, (S)-4-benzyl-2-oxazolidinone derivatives direct nucleophilic attack to the re face of the carbonyl group, yielding the (R)-configured chroman-4-one with 92% ee [4]. The auxiliary is subsequently cleaved via hydrolysis under acidic conditions, preserving the stereochemical integrity of the product [4].
Table 2: Chiral Auxiliary Efficacy in Asymmetric Cyclization
| Auxiliary Type | ee (%) | Cleavage Efficiency (%) |
|---|---|---|
| Oxazolidinone | 92 | 95 |
| Binaphthyl Phosphine | 88 | 90 |
| Proline Derivatives | 85 | 88 |
Data derived from asymmetric chroman-4-one syntheses [4] [5].
Recrystallization remains indispensable for achieving ≥99% ee in final products. Mixed-solvent systems comprising ethyl acetate and n-hexane (1:3 v/v) preferentially dissolve the undesired (S)-enantiomer due to differential solubility imparted by the methoxy group’s stereoelectronic effects [5]. Slow cooling (0.5°C/min) from 60°C to 4°C maximizes crystal lattice discrimination, enhancing enantiomeric purity by 15–20% compared to rapid quenching [5].
Density functional theory calculations have provided crucial insights into the electronic structure and electron density distribution patterns of (R)-7-methoxy-2-phenylchroman-4-one, particularly focusing on the methoxy-substituted benzopyran ring system. The electron density analysis reveals characteristic features that significantly influence the compound's chemical behavior and biological interactions.
The methoxy substituent at the 7-position exhibits a substantial electronic influence on the chroman ring system through both inductive and mesomeric effects [1]. DFT calculations using the B3LYP functional with extended basis sets demonstrate that the methoxy group acts as an electron-donating substituent, increasing the overall electron density within the aromatic ring A of the chroman scaffold [2] [3]. This electronic donation occurs primarily through the +M (positive mesomeric) effect, where the oxygen lone pairs of the methoxy group participate in resonance with the aromatic π-system.
Computational studies employing the B3LYP/6-31+G(d,p) level of theory have shown that the presence of the methoxy group leads to measurable changes in bond lengths and electron density distribution within the substituted ring [4]. The carbon-oxygen bond length in the methoxy group typically ranges from 1.359 to 1.365 Å, while the aromatic carbon-carbon bonds in the vicinity of the substitution site exhibit slight elongation due to increased electron density [5]. The electron density at the ring carbon atoms adjacent to the methoxy substitution shows increases of approximately 0.02-0.04 atomic units compared to the unsubstituted system.
The frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) exhibits significant contributions from the methoxy-substituted aromatic region, with electron density concentrated around the oxygen atoms and the adjacent aromatic carbons [6]. This localization pattern is consistent with the electron-donating nature of the methoxy group and explains the compound's enhanced reactivity toward electrophilic species. The HOMO energy level is elevated by approximately 0.3-0.5 eV compared to the unsubstituted chroman-4-one, indicating increased nucleophilicity of the substituted system.
Mulliken population analysis demonstrates that the methoxy oxygen atom carries a partial negative charge of approximately -0.65 to -0.70 atomic units, while the methyl carbon bears a slight positive charge (+0.15 to +0.20 atomic units) [7]. This charge distribution creates a localized dipole moment that contributes to the compound's overall polarity and influences its interaction with biological targets, particularly in the context of hydrogen bonding and electrostatic interactions with protein residues.
The conformational flexibility of (R)-7-methoxy-2-phenylchroman-4-one, particularly regarding the rotation of the phenyl substituent at the 2-position, represents a critical factor in determining the compound's biological activity and binding affinity to target proteins. Comprehensive torsional barrier analysis using density functional theory provides essential information about the energetic landscape governing phenyl group rotation and its implications for molecular recognition.
DFT calculations employing various hybrid functionals have been performed to characterize the rotational potential energy surface around the C2-C(phenyl) bond [8]. The analysis involves systematic rotation of the phenyl ring through 360° at 15° intervals, with full geometry optimization at each point while constraining the dihedral angle. These calculations reveal a complex energy profile characterized by multiple minima and transition states that reflect the interplay between steric hindrance, electronic effects, and intramolecular interactions.
The rotational barrier height for phenyl group rotation in (R)-7-methoxy-2-phenylchroman-4-one ranges from 8.5 to 12.3 kcal/mol, depending on the specific conformation and the level of theory employed [9]. The B3LYP/6-311++G(d,p) calculations indicate that the global energy minimum corresponds to a conformation where the phenyl ring adopts a pseudo-equatorial orientation relative to the chroman ring system, minimizing steric interactions with the methoxy substituent and the chroman backbone.
Two significant energy maxima are observed at approximately 60° and 240° rotation angles, corresponding to conformations where the phenyl ring experiences maximum steric hindrance with the chroman ring system [8]. These barriers arise primarily from unfavorable van der Waals interactions between the ortho-hydrogens of the phenyl ring and the hydrogen atoms of the chroman ring at the 3-position. The calculated barrier heights at these conformations are 10.8 ± 0.3 kcal/mol and 11.2 ± 0.4 kcal/mol, respectively.
The torsional analysis also reveals the presence of secondary minima at rotation angles of approximately 120° and 300°, which correspond to conformations where the phenyl ring adopts a pseudo-axial orientation. These conformations are energetically less favorable than the global minimum by 2.8-3.5 kcal/mol but remain accessible under physiological conditions. The population distribution calculated using the Boltzmann equation at 298 K indicates that approximately 85-90% of molecules exist in conformations within ±30° of the global minimum [10].
Frequency calculations performed at the stationary points confirm the nature of the critical points on the potential energy surface. The minima exhibit no imaginary frequencies, while the transition states show single imaginary frequencies corresponding to the phenyl rotation mode. The calculated vibrational frequencies associated with the torsional motion range from 45 to 78 cm⁻¹, indicating relatively low-energy motions that are readily accessible at room temperature.
The electronic contribution to the rotational barrier has been analyzed through natural bond orbital (NBO) analysis, which reveals hyperconjugative interactions between the phenyl π-system and the chroman ring [5]. These stabilizing interactions vary with the rotation angle, contributing 1.5-2.2 kcal/mol to the overall barrier. The analysis also demonstrates that the methoxy substituent influences the phenyl rotation through long-range electronic effects, modulating the barrier height by approximately 0.8-1.2 kcal/mol compared to the unsubstituted system.
Extensive molecular docking studies have been conducted to elucidate the binding interactions of (R)-7-methoxy-2-phenylchroman-4-one with pteridine reductase 1 (PTR1), a validated therapeutic target for trypanosomatid parasites. These computational investigations provide detailed insights into the molecular recognition mechanisms and binding affinity determinants that govern the compound's inhibitory activity against both Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1).
The PTR1 binding pocket exhibits the characteristic architecture of short-chain dehydrogenases/reductases, featuring a large active site cavity measuring approximately 30 Å × 22 Å × 15 Å [11]. The binding site is predominantly formed by a single protein chain and is occluded at one terminus by C-terminal residues from an adjacent subunit of the homotetrameric enzyme. The catalytic center comprises residues from the C-termini of β4 and α5 secondary structure elements, two connecting loops (β5-α5 and β6-α6), and the nicotinamide moiety of the NADPH cofactor, which forms the active site floor.
Molecular docking calculations using AutoDock Vina and GOLD software packages reveal that (R)-7-methoxy-2-phenylchroman-4-one adopts a highly specific binding orientation within the PTR1 active site [12]. The compound demonstrates preferential binding affinity for TbPTR1 over LmPTR1, with calculated binding free energies of -49.0507 kcal/mol and -29.2292 kcal/mol, respectively [12]. This significant difference in binding affinity correlates with the experimentally observed inhibitory potencies (IC₅₀ values of 31.0 μM for TbPTR1 and 57.0 μM for LmPTR1).
The binding mode analysis reveals that only the (R)-enantiomer is accommodated within the active site cavity, consistent with the stereoselective nature of the enzyme-inhibitor interaction observed in crystal structures [11]. The chroman-4-one scaffold occupies the central region of the binding pocket, establishing multiple favorable interactions with key residues that are critical for substrate recognition and catalysis.
In TbPTR1, the hydroxyl group at the 6-position of the chroman ring forms a hydrogen bond with the oxygen atom O2A of the NADPH β-phosphate (distance: 2.85 Å) and establishes a weaker secondary interaction with the Ser95 side chain (distance: 3.45 Å). The carbonyl group at the 4-position participates in a strong hydrogen bond with the amino group of Arg14 (distance: 2.92 Å) and maintains a water-mediated interaction with the NADPH cofactor. The ether oxygen at the 1-position orients toward the side chains of Asp161 and Tyr174, contributing to the overall binding stability through electrostatic interactions.
The phenyl substituent at the 2-position occupies a predominantly hydrophobic pocket delineated by Met163, Val206, Leu209, Met213, Trp221, and Leu263 residues. This region provides optimal van der Waals contacts that stabilize the phenyl ring in its preferred orientation. Additionally, the phenyl ring establishes a characteristic T-shaped π-π stacking interaction with the aromatic side chain of Trp221, contributing approximately 3.5-4.2 kcal/mol to the overall binding energy [13].
In LmPTR1, the binding interactions follow a similar pattern but with notable differences that account for the reduced binding affinity. The hydroxyl group at position 6 maintains hydrogen bonding interactions with the NADPH β-phosphate and the Ser111 side chain. The carbonyl group at position 4 forms a hydrogen bond with Arg17, which is the structural equivalent of Arg14 in TbPTR1. However, the phenyl binding pocket in LmPTR1 is characterized by different residue composition, including Leu188, Leu226, Leu229, His241, and Arg287 from the adjacent subunit.
A critical difference between the two PTR1 variants lies in the nature of the residue at position 241 (LmPTR1) versus position 221 (TbPTR1). While TbPTR1 features Trp221, which provides favorable π-π stacking interactions with the phenyl ring, LmPTR1 contains His241, which cannot establish equivalent aromatic interactions [14]. This difference results in reduced stabilization of the phenyl substituent in LmPTR1 and contributes to the observed selectivity for TbPTR1.
The methoxy substituent at the 7-position provides additional stabilization through its electron-donating properties, which enhance the π-electron density of the chroman ring system and strengthen the π-π stacking interactions with both the NADPH cofactor and aromatic protein residues. Computational analysis indicates that removal of the methoxy group results in a 2.8-3.5 kcal/mol decrease in binding affinity, emphasizing its importance for optimal protein-ligand recognition.